2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid
Description
2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid is a heterocyclic compound featuring a thiazole core substituted with a methylsulfanylacetic acid group at position 2. The thiazole ring, a five-membered aromatic system containing nitrogen and sulfur, confers unique electronic and steric properties, making the compound a candidate for pharmaceutical and materials science applications.
Properties
IUPAC Name |
2-(1,3-thiazol-4-ylmethylsulfanyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S2/c8-6(9)3-10-1-5-2-11-4-7-5/h2,4H,1,3H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBUPURMNJXHDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)CSCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Mechanism
- Starting materials: Thiourea and α-haloacetic acid derivatives (e.g., chloroacetic acid or chloroacetyl chloride derivatives).
- Solvents: Ethanol, water, or chlorohydrocarbons such as methylene chloride.
- Temperature: Typically conducted at low temperatures (5–30°C) to control reaction rate and minimize side reactions.
- Process: Thiourea attacks the α-halo carbonyl compound, leading to ring closure forming the thiazole ring, followed by substitution with sulfanyl acetic acid moiety.
Example from Patent Literature
A patented process describes the preparation of (2-aminothiazol-4-yl)-acetic acid hydrochloride by reacting thiourea suspended in water with 4-chloroacetoacetyl chloride dissolved in methylene chloride at 5–10°C, followed by stirring at 25–30°C. The product precipitates upon cooling and can be isolated as a stable hydrochloride salt.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Thiourea suspension in water (125-250 g/mol) | Starting material suspension |
| 2 | Addition of 4-chloroacetoacetyl chloride in methylene chloride at 5–10°C | Formation of thiazole intermediate |
| 3 | Stirring at 25–30°C for 60 min | Completion of reaction |
| 4 | Cooling to precipitate hydrochloride salt | Isolation of product |
This method yields a product stable in solution and solid form, minimizing decarboxylation side reactions.
Sulfanyl Acetic Acid Functionalization
The sulfanyl linkage to the thiazole ring is introduced typically via nucleophilic substitution reactions involving thiol or sulfanyl-containing intermediates and haloacetic acid derivatives.
Method Using Thioether Formation
- A thiazol-4-ylmethyl thiol intermediate is reacted with a haloacetic acid (e.g., chloroacetic acid) under basic conditions to form the sulfanyl acetic acid derivative.
- Reaction conditions include mild heating (room temperature to 80°C) and stirring for several hours.
- The product is purified by extraction, washing, and solvent removal under reduced pressure.
Example from Patent Process
One example involves treating an adipic acid derivative with concentrated HCl and methanol, heating at 80–85°C for 8 hours, followed by workup involving toluene extraction, basification with sodium carbonate, and treatment with triethylamine and di-tert-butyl dicarbonate (DiBOC) to protect amine functionalities. The final compound is obtained after solvent removal.
Alternative Synthetic Routes via Multistep Reactions
Research literature reports multistep syntheses starting from thioureido acids and involving Hantzsch thiazole synthesis, ring closure, and substitution to yield thiazole derivatives with sulfanyl acetic acid groups.
Hantzsch Thiazole Synthesis Adaptation
- Thioureido acid derivatives react with monochloroacetic acid in aqueous potassium carbonate at room temperature.
- Acidification to pH 6 leads to ring closure forming thiazolone intermediates.
- Subsequent substitution reactions introduce the sulfanyl acetic acid moiety.
- This route avoids high-temperature reflux to reduce impurity formation.
Reaction Scheme Summary
| Step | Reactants | Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Thioureido acid + monochloroacetic acid | Aqueous K2CO3, RT, acidify to pH 6 | Thiazolone ring formation |
| 2 | Thiazolone + sulfanyl reagent | Mild heating, stirring | This compound |
Synthesis from Chloroacetamides and Related Precursors
Another approach involves preparing 2-aminothiazol-4(5H)-one derivatives from chloroacetamides and thiourea, followed by functionalization to introduce the sulfanyl acetic acid side chain.
- Chloroacetamides are reacted with thiourea in ethanol with sodium acetate, yielding thiazolidinone intermediates.
- These intermediates can be further modified to introduce sulfanyl acetic acid groups.
Summary Table of Preparation Methods
Research Findings and Notes
- The preparation of this compound requires careful control of temperature and pH to avoid by-products such as decarboxylation or intramolecular cyclization.
- Use of chlorohydrocarbon solvents (e.g., methylene chloride) facilitates better control of reaction kinetics and product stability.
- Protection of amine groups (e.g., with DiBOC) can be necessary to improve yields and purity in multistep syntheses.
- Mild aqueous conditions with potassium carbonate and careful acidification reduce impurity formation compared to reflux conditions.
- The compound is sensitive to light and heat, requiring storage under controlled conditions.
Chemical Reactions Analysis
Types of Reactions: 2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiol group to a sulfonic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: 2-[(1,3-Thiazol-4-ylmethyl)sulfonic acid
Reduction: 2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]ethanol
Substitution: Various alkylated derivatives depending on the alkyl halide used.
Scientific Research Applications
Medicinal Chemistry
2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid has been investigated for its potential as a drug candidate due to its biological activities:
- Antimicrobial Activity: Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. For instance, it has shown effectiveness against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
- Antioxidant Properties: The compound may also act as an antioxidant, influencing cellular processes and protecting against oxidative stress .
Biochemical Analysis
The compound plays a crucial role in biochemical reactions by interacting with enzymes and proteins involved in metabolic pathways. It may act as an inhibitor or activator in these pathways, influencing various biological processes .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated its ability to inhibit bacterial growth effectively. The compound was tested against several pathogens:
| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 16 | 20 |
| Escherichia coli | 14 | 24 |
| Candida albicans | 15 | 32 |
These results indicate that the compound has promising potential as an antimicrobial agent .
Case Study 2: Drug Development Potential
In a separate investigation focused on drug development, researchers explored the interactions between this compound and various enzymes. The findings suggested that the compound could serve as a lead structure for developing new therapeutic agents targeting infectious diseases due to its ability to modulate enzyme activity effectively .
Summary of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential drug candidate with antimicrobial and antioxidant properties |
| Biochemical Analysis | Interacts with enzymes; potential role as an inhibitor or activator |
| Industrial Use | Building block for pharmaceuticals and agrochemicals |
Mechanism of Action
2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid is structurally similar to other thiazole derivatives, such as 2-[(1,3-thiazol-4-ylmethyl)thio]benzoic acid and N-(thiazol-4-ylmethyl)benzenesulfonamide. These compounds share the thiazole ring but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities.
Comparison with Similar Compounds
(a) 2-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid
- Structure : Substituted with a benzoic acid group at the thiazole’s 4-position and a methyl group at position 2 ().
- Properties : Higher melting point (139.5–140°C) compared to the target compound, likely due to increased aromaticity and hydrogen-bonding capacity of the benzoic acid group.
- Applications : Predominantly used in organic synthesis and catalysis due to its rigid structure.
(b) [4-(4-Methoxyphenyl)-2-methyl-thiazol-5-yl]acetic Acid
- Structure : Features a methoxyphenyl substituent at position 4 and a methyl group at position 2, with an acetic acid group at position 5 ().
- Key Differences: The acetic acid group at position 5 (vs.
Heterocyclic Analogs with Modified Cores
(a) 2-((5-(Hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetic Acids
- Structure : Replaces the thiazole with a 1,2,4-triazole ring, retaining the sulfanylacetic acid moiety ().
- Synthesis : Prepared via alkylation of triazol-3-thiones with chloroacetic acid, similar to the target compound’s hypothetical route.
- Applications : Demonstrated pharmacological activity (e.g., antimicrobial, anti-inflammatory) due to triazole’s versatility in drug design .
(b) 1,2,4-Oxadiazole-3-carboxamide
- Structure : Oxadiazole core with a carboxamide group ().
- Key Differences : Oxadiazole’s oxygen and nitrogen atoms increase polarity, enhancing solubility but reducing metabolic stability compared to thiazole derivatives.
Sulfanyl Acetic Acid Derivatives in Polymer Chemistry
2-[(Isopropoxycarbonothioyl)sulfanyl]acetic Acid
- Structure: Xanthate-based chain-transfer agent (CTA) with an isopropoxycarbonothioyl group ().
- Applications : Used in RAFT polymerization for synthesizing poly(vinyl acetate) with carboxylic acid end groups.
- Contrast : Unlike the thiazole-containing target compound, this derivative’s utility lies in materials science rather than pharmacology.
Key Research Findings and Trends
Reactivity : Sulfanylacetic acid derivatives participate in Michael addition-aldol condensation cascades (). However, the thiazole ring in this compound may sterically hinder such reactions compared to simpler analogs.
Salt Formation : Both thiazole and triazole derivatives form stable salts with metals (e.g., Fe²⁺, Cu²⁺) and organic bases (e.g., morpholine), enhancing bioavailability .
Commercial Viability : Thiazole-based compounds like 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid are commercially available (), whereas the target compound’s hydrochloride salt is discontinued (), suggesting challenges in stability or synthesis scalability.
Biological Activity
2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid is a sulfur-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications based on current research findings.
This compound interacts with various enzymes and proteins, influencing metabolic pathways. Notably, it may act as an inhibitor or activator of specific enzymes involved in thiazole biosynthesis. The interactions can include:
- Covalent bonding
- Hydrogen bonding
- Van der Waals forces
These interactions are critical in determining the compound's stability and activity in biochemical reactions.
Cellular Effects
This compound has been shown to modulate several cellular processes:
- Cell Signaling : It can influence pathways such as MAPK/ERK, which are crucial for cell proliferation and differentiation.
- Gene Expression : The compound may alter gene expression through interactions with transcription factors or epigenetic modifiers, affecting cellular metabolism and function.
The molecular mechanism involves binding to specific biomolecules, leading to either inhibition or activation of enzymes. For instance:
- Enzyme Inhibition : The compound may bind to active sites of enzymes, preventing substrate binding.
- Enzyme Activation : It can induce conformational changes that enhance enzyme activity.
These interactions can also lead to downstream effects on gene expression and cellular processes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. For example, it has shown activity against Staphylococcus aureus and Candida albicans with Minimum Inhibitory Concentrations (MIC) ranging from 62.5 mg/L to 156 mg/L .
Anticonvulsant Activity
The compound has been evaluated for its anticonvulsant properties. In animal models, derivatives of thiazole compounds have demonstrated efficacy in reducing seizure activity. For instance, certain thiazole derivatives showed up to 83% inhibition in seizure models at specific dosages .
Anticancer Potential
Studies have indicated that compounds containing the thiazole moiety may possess anticancer properties. For example, related compounds have demonstrated cytotoxic effects against various cancer cell lines, including lung and colon cancer cells .
Case Studies
Several studies have highlighted the biological activities of thiazole derivatives:
- Antimicrobial Efficacy : A study demonstrated that thiazole derivatives had a broad spectrum of antimicrobial activity, outperforming standard antibiotics in some cases .
- Anticonvulsant Studies : In a systematic evaluation of thiazole derivatives for anticonvulsant activity, certain compounds showed significant protective effects against seizures with minimal toxicity .
- Cytotoxicity Assays : Research on the cytotoxic effects of thiazole derivatives indicated promising results against several tumor cell lines with IC50 values indicating potent activity compared to established chemotherapeutics .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-[(1,3-Thiazol-4-ylmethyl)sulfanyl]acetic acid derivatives for improved yield and purity?
- Methodological Answer : Synthesis optimization involves selecting appropriate reaction conditions (e.g., solvent, temperature, and catalyst). For thiazole-containing compounds, cyclization using Lawesson’s reagent or heating with chloroacetic acid under reflux is common. For example, thioacetic acid derivatives can be synthesized by reacting thiol precursors with chloroacetic acid in ethanol, followed by recrystallization for purity . Reaction progress should be monitored via thin-layer chromatography (TLC), and intermediates purified via column chromatography. Adjusting molar ratios (e.g., 1:1.2 for thiol:chloroacetic acid) can enhance yields .
Q. What analytical techniques are most reliable for confirming the structure and purity of this compound derivatives?
- Methodological Answer : A combination of elemental analysis (to verify C, H, N, S content), IR spectroscopy (to confirm functional groups like -SH, -COOH, and thiazole rings), and HPLC-DAD (for purity assessment) is recommended. Mass spectrometry (LC-ESI-QFT) can identify molecular ions and fragmentation patterns, especially for sulfonyl or thioether derivatives . For salts (e.g., Na⁺/K⁺), conductometric titration ensures stoichiometric accuracy .
Q. How do pH and solvent choice influence the stability of this compound in aqueous solutions?
- Methodological Answer : Stability studies should be conducted across pH 2–9 using buffers (e.g., phosphate, citrate). Thiazole derivatives are prone to hydrolysis under acidic conditions, while sulfanyl groups may oxidize in alkaline media. Use HPLC to track degradation products (e.g., sulfonic acids or disulfides). Storage in inert solvents (DMF, DCM) at 4°C minimizes decomposition. Light sensitivity necessitates amber vials .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data for thiazole-sulfanyl derivatives across different in vitro models?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line specificity, incubation time). Standardize protocols using NCI-60 cancer cell line panels for antitumor screening, as done for 5-phenyl-1,3-thiazole-4-sulfonamides . Cross-validate results with orthogonal assays (e.g., enzymatic inhibition vs. cytotoxicity). For antimicrobial studies, adhere to CLSI guidelines for MIC/MBC determination .
Q. How can computational methods guide the design of this compound analogs with enhanced pharmacological profiles?
- Methodological Answer : Use quantum chemical calculations (DFT) to predict reaction pathways and intermediate stability. Tools like ICReDD’s reaction path search algorithms integrate computational and experimental data to optimize substituent placement (e.g., electron-withdrawing groups on thiazole rings for increased bioavailability). Molecular docking (AutoDock Vina) can prioritize analogs with high affinity for target proteins (e.g., EGFR or DHFR) .
Q. What mechanistic insights explain the antitumor activity of 5-phenyl-1,3-thiazole-4-sulfonamide derivatives derived from this compound?
- Methodological Answer : Mechanistic studies should combine transcriptomics (RNA-seq to identify dysregulated pathways) and proteomics (SILAC for protein expression profiling). For sulfonamides, apoptosis induction via caspase-3/7 activation and ROS generation is common. Validate hypotheses using knockout cell lines (e.g., p53-null) and inhibitor assays (e.g., NAC for ROS scavenging) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
